Cas no 18005-42-0 (Phosphonothioic acid, methyl-, O-butyl ester(6CI,7CI,8CI,9CI))

Phosphonothioic acid, methyl-, O-butyl ester(6CI,7CI,8CI,9CI) structure
18005-42-0 structure
Product Name:Phosphonothioic acid, methyl-, O-butyl ester(6CI,7CI,8CI,9CI)
CAS No:18005-42-0
MF:C5H13O2PS
MW:168.194281339645
CID:235411
PubChem ID:6858057
Update Time:2025-04-19

Phosphonothioic acid, methyl-, O-butyl ester(6CI,7CI,8CI,9CI) Chemical and Physical Properties

Names and Identifiers

    • Phosphonothioic acid, methyl-, O-butyl ester(6CI,7CI,8CI,9CI)
    • butoxy-hydroxy-methyl-sulfanylidene-λ<sup>5</sup>-phosphane
    • (+-)-O-n-Butyl-methylphosphono-thioic acid
    • AC1OAHPB
    • AG-E-30302
    • BUTOXY-HYDROXY-METHYL-SULFANYLIDENE-PHOSPHORANE
    • CTK4D7496
    • Methylthi
    • methyl-thiophosphonic acid O-butyl ester
    • Methylthiophosphonsaeure-butylester
    • Methylthiophosphonsaeure-O-butylester
    • Methyl-thiophosphonsaeure-O-butylester
    • Methyl-thiophosphonsaeure-O-n-butylester
    • NSC202865
    • O-Butyl methylthiophosphonate
    • DTXSID10425902
    • O-Butyl hydrogen methylphosphonothioate
    • NSC-202865
    • O-butylmethylthiophosphonic acid
    • 18005-42-0
    • Inchi: 1S/C5H13O2PS/c1-3-4-5-7-8(2,6)9/h3-5H2,1-2H3,(H,6,9)
    • InChI Key: XVXIYRNLQGEXIZ-UHFFFAOYSA-N
    • SMILES: S=P(C)(O)OCCCC

Computed Properties

  • Exact Mass: 168.03749
  • Monoisotopic Mass: 168.037
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.6A^2
  • XLogP3: 1.9

Experimental Properties

  • Density: 1.144
  • Boiling Point: 229.3°Cat760mmHg
  • Flash Point: 92.5°C
  • Refractive Index: 1.491
  • PSA: 29.46
  • LogP: 2.55580
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